molecular formula C6H3BrF2O B012419 4-Bromo-2,6-difluorophenol CAS No. 104197-13-9

4-Bromo-2,6-difluorophenol

Cat. No. B012419
M. Wt: 208.99 g/mol
InChI Key: GPRPSJPFAAGLCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insights into potential methods for synthesizing 4-Bromo-2,6-difluorophenol. One study discusses the synthesis of Schiff base compounds, which are characterized using techniques such as X-ray single crystal diffraction and spectroscopic methods, indicating a structured approach to synthesizing complex molecules like 4-Bromo-2,6-difluorophenol (Kırca, Kaştaş, & Ersanli, 2021). Another study explores the photocatalytic reactions involving similar bromo and difluoro compounds, suggesting a method that could potentially be applied to the synthesis of 4-Bromo-2,6-difluorophenol (Zeng, Li, Chen, & Zhou, 2022).

Molecular Structure Analysis

Research involving the molecular and electronic structures of compounds closely related to 4-Bromo-2,6-difluorophenol, such as Schiff base compounds, has been conducted using X-ray diffraction and density functional theory (DFT) calculations. These studies offer insights into the stability and geometry optimization of such compounds, which are relevant for understanding the molecular structure of 4-Bromo-2,6-difluorophenol (Kırca, Kaştaş, & Ersanli, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Bromo-2,6-difluorophenol can be inferred from studies on similar compounds. For instance, the reactions of bromo-difluoro compounds with water and other reagents have been studied, providing a basis for understanding the reactivity of 4-Bromo-2,6-difluorophenol (Tamborski & Soloski, 1967).

Physical Properties Analysis

While specific studies on the physical properties of 4-Bromo-2,6-difluorophenol are not directly mentioned, research on related compounds can provide insights. The physical properties such as melting points, boiling points, and density of similar brominated and fluorinated compounds have been characterized, which could be relevant for 4-Bromo-2,6-difluorophenol (Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2,6-difluorophenol, such as reactivity towards other compounds and stability, can be inferred from studies on bromo and difluoro compounds. For example, the reactivity of such compounds with carboxylic acids and the formation of ester derivatives highlight the chemical behavior that 4-Bromo-2,6-difluorophenol might exhibit (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Scientific Research Applications

  • Spectrophotometric Detection in HPLC : It's used in preparing carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

  • Conversion of 1,3-Difluorobenzene : Utilized in the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids (Schlosser & Heiss, 2003).

  • Preparation of 2,4-Dihalobenzoic Acids : Used in the selective preparation of 2,4-dihalobenzoic acids from silanes or 1,3-dihalo-2-iodobenzenes (Heiss, Marzi, & Schlosser, 2003).

  • Aldose Reductase Inhibition : It's a potential aldose reductase inhibitor with antioxidant potential, potentially useful in diabetic complications (Alexiou & Demopoulos, 2010).

  • Study of Stability and Reactions : Used in research for studying stability, benzyne formation, and reactions with water, trimethylchlorosilane, and mercuric chloride (Tamborski & Soloski, 1967).

  • Reactivity Research : Useful in studying the reactivity and reactivity-reactivity relationship of 4-bromo-2,6-dialkylphenyl acetates and their corresponding phenols (Mare & Hannan, 1970).

  • Drug Lipophilicity Increase : The 2,6-difluorophenol moiety can substitute for a carboxylic acid to increase the lipophilicity of drug candidates (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

  • Triplet Carbene Study : Triplet diphenylcarbenes protected by trifluoromethyl and bromine groups are studied for their survival in solution at room temperature (Itoh, Nakata, Hirai, & Tomioka, 2006).

  • Formation of Infinite Chains : It links molecules to form infinite chains along the short-axis directions via N-HN or N-HO hydrogen bonds (Ferguson, Low, Penner, & Wardell, 1998).

  • High-Temperature Oxidation Study : Involved in the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol to produce dibenzo-p-dioxin, 4-bromo-6-chlorodibenzofuran, and various dibenzofurans (Evans & Dellinger, 2006).

Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)


Future Directions

Researchers should explore the following aspects related to 4-Bromo-2,6-difluorophenol:



  • Biological Activity : Investigate potential applications in drug discovery or as a chemical probe.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Mechanistic Studies : Understand its reactivity and behavior in various contexts.


Please note that the information provided here is based on available data, and further research in scientific literature is recommended for a more comprehensive understanding of this compound12.


properties

IUPAC Name

4-bromo-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRPSJPFAAGLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371253
Record name 4-Bromo-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluorophenol

CAS RN

104197-13-9
Record name 4-Bromo-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-Difluorophenol (10.0 g, 76.86 mmoles) in DMF (60 mll), N-bromosuccinimide (13.68 g, 76.86 mmoles) was added at 0° C. and stirred at RT for 20 h. The reaction mixture was concentrated, diluted with water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as light yellow liquid (15.1 g, 93% yield). 1H-NMR (δ ppm, DMSO-D6, 400 MHz): δ 10.49(s,1H), 7.35 (d, J=6.2 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of bromine (1.6 g) in dry carbon disulphide (10 cm3) was added over 5 minutes to a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulphide (10 cm3). To the stirred reaction mixture was added 5 drops of 48% hydrogen bromide solution. The mixture was heated for 2 hours at the reflux temperature, then allowed to stand at the ambient temperature (ca 22° C.) for 16 hours. After a further period of heating (4 hours) the mixture was allowed to stand for 24 hours before being poured onto water (20 cm3). To the mixture was added saturated sodium metabisulphite solution (30 cm3). The layers were separated, and the organic phase was washed with saturated sodium hydrogen carbonate solution (20 cm3) and water (20 cm3). The organic layer was dried over anhydrous sodium sulphate then evaporated under reduced pressure to given an oil which solidified. The crude product was distilled in a Kugelrohr apparatus at an oven temperature of 100° C. under reduced pressure (ca. 20 mmHg). The distillate crystallised to give 4-bromo-2,6-difluorophenol as a white solid (0.48 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A stirred mixture of 2,6-difluorophenol (20.0 g, 0.154 mole), bromine (25.57 g, 0.16 mole) and powdered iron (1 g) in methylene chloride (250 ml) was heated at reflux overnight. The cooled reaction mixture was poured into ice-water (300 ml) containing sodium bisulfite (5 g) and the organic phase separated. The aqueous phase was washed with additional methylene chloride. The organic phase was combined, dried (MgSO4) and the solvent evaporated to give a light yellow oil which solidified upon standing. NMR (CDCL3) of this material was consistent with the assigned structure. No additional analysis or purification was attempted. This material was used directly in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.57 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of bromine (1.6 g) in dry carbon disulphide (10 cm3) was added over 5 minutes to a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulphide (10 cm3). To the stirred reaction mixture was added 5 drops of 48% hydrogen bromide solution. The mixture was heated for 2 hours at the reflux temperature, then allowed to stand at the ambient temperature (ca 22° C.) for 16 hours. After a further period of heating (4 hours) the mixture was allowed to stand for 24 hours before being poured into water (20 cm3). To the mixture was added saturated sodium metabisulphite solution (30 cm3). The layers were separated, and the organic phase was washed with saturated sodium hydrogen carbonate solution (20 cm3) and water (20 cm3). The organic layer was dried over anhydrous sodium sulphate then evaporated under reduced pressure to give an oil which solidified. The crude product was distilled in a Kugelrohr apparatus at an oven temperature of 100° C. under reduced pressure (ca 20 mm Hg). The distillate crystallised to give 4-bromo-2,6-difluorophenol as a white solid (0.48 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
29
Citations
AS Matharu, SJ Cowling, G Wright - Liquid Crystals, 2007 - Taylor & Francis
The synthesis and systematic evaluation of the influence of lateral mono‐, di‐ and tetra‐fluorination of the terminal phenyl ring on mesomorphic properties in seven novel series of …
Number of citations: 52 www.tandfonline.com
R Jain, M Mathur, J Lan, A Costales… - Journal of medicinal …, 2015 - ACS Publications
While the p90 ribosomal S6 kinase (RSK) family has been implicated in multiple tumor cell functions, the full understanding of this kinase family has been restricted by the lack of highly …
Number of citations: 55 pubs.acs.org
Y Konno, H Kudo, A Kameyama… - Journal of Polymer …, 2004 - Wiley Online Library
Fluorine‐containing polyethers with pendant hydroxyl groups were synthesized by the polyaddition of fluorine‐containing bis(epoxide)s with certain fluorine‐containing diols with …
Number of citations: 9 onlinelibrary.wiley.com
XK Zhang, F Liu, WD Fiers, WM Sun… - The Journal of …, 2017 - ACS Publications
In order to survive in a mammalian host, Mycobacterium tuberculosis (Mtb) produces aryl-capped siderophores known as the mycobactins for iron acquisition. Salicylic acid is a key …
Number of citations: 11 pubs.acs.org
ZY Wu, N Liu, B Qin, L Huang, F Yu, K Qian… - …, 2014 - Wiley Online Library
Nineteen new halogenated diarylpyridinamine (DAPA) analogues modified at the phenoxy C‐ring were synthesized and evaluated for anti‐HIV activity and certain drug‐like properties. …
Y Liang, T Gao, X Hu, N Liu, X Liu, H Gao… - Journal of Molecular …, 2023 - Elsevier
Three series of amphiphilic mesogens containing a cyanostilbene core with zero, one or two lateral fluorine atoms, which attach one polar glycerol group at one end and three lipophilic …
Number of citations: 0 www.sciencedirect.com
SL Adamski-Werner, SK Palaninathan… - Journal of medicinal …, 2004 - ACS Publications
Analogues of diflunisal, an FDA-approved nonsteroidal antiinflammatory drug (NSAID), were synthesized and evaluated as inhibitors of transthyretin (TTR) aggregation, including …
Number of citations: 287 pubs.acs.org
R Jain, M Mathur, J Lan, A Costales, G Atallah… - Bioorganic & Medicinal …, 2018 - Elsevier
Utilizing the already described 3,4-bi-aryl pyridine series as a starting point, incorporation of a second ring system with a hydrogen bond donor and additional hydrophobic contacts …
Number of citations: 10 www.sciencedirect.com
JT Ippoliti, RL Kummer, SN Larson… - NMR Spectroscopy in …, 2016 - ACS Publications
The 1 H NMR spectra of compounds that were synthesized as part of undergraduate research projects are utilized as examples to illustrate numerous concepts that are taught in an …
Number of citations: 1 pubs.acs.org
R Liu, Z Zhang, H Yang, K Zhou, M Geng… - European Journal of …, 2019 - Elsevier
p300 is an important histone acetyltransferase in epigenetics, and its overexpression is closely related to various diseases such as cancers. C646 is one of the most representative p300 …
Number of citations: 17 www.sciencedirect.com

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